molecular formula C9H19ClN2O3S B1468332 4-(Piperidin-4-ylsulfonyl)morpholine hydrochloride CAS No. 1057385-15-5

4-(Piperidin-4-ylsulfonyl)morpholine hydrochloride

Cat. No.: B1468332
CAS No.: 1057385-15-5
M. Wt: 270.78 g/mol
InChI Key: CGPVKOCIKOSPIL-UHFFFAOYSA-N
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Description

4-(Piperidin-4-ylsulfonyl)morpholine hydrochloride, also known as PSM HCl, is a chemical compound with various applications in scientific experiments. It has an empirical formula of C9H19ClN2O3S and a molecular weight of 270.78 .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES string O=S(C1CCNCC1)(N2CCOCC2)=O.Cl . The InChI key for this compound is CGPVKOCIKOSPIL-UHFFFAOYSA-N .

Scientific Research Applications

Synthesis and Structural Chemistry

4-(Piperidin-4-ylsulfonyl)morpholine hydrochloride has been studied for its role in the synthesis and structural chemistry of various compounds. For example, it has been used in the synthesis of N-{2-(arylthio/seleno)ethyl}morpholine/piperidine–palladium(II) complexes, which are potent catalysts for the Heck reaction (Singh et al., 2013). Additionally, its derivative, 4-{2-[5-(4-fluoro-phenyl)-[1,3,4]oxadiazol-2-ylsulfanyl]-ethyl}-morpholine, was synthesized and characterized for biological activities such as antibacterial and antioxidant properties (Mamatha S.V et al., 2019).

Pharmacology and Medicinal Chemistry

In pharmacology, derivatives of this compound have been explored for their potential as medicinal compounds. For instance, 4-phenoxypiperidines, containing a 4-phenoxypiperidine core similar to the molecule , have been developed as potent, conformationally restricted, non-imidazole histamine H3 antagonists (Dvorak et al., 2005).

Chemical Reactions and Intermediates

The compound has also been studied in various chemical reactions, serving as an intermediate or a reactant. For example, its use in silver ion-mediated desulfurization reactions has been documented, contributing to the development of new synthetic methods for heterocycles such as 1,3-benzoxazin-1-ium salts (Shibuya et al., 2002).

Material Science and Corrosion Inhibition

In the field of material science, derivatives of this compound have been used as corrosion inhibitors. A study has shown the effectiveness of Mannich bases, including derivatives of morpholine and piperidine, in inhibiting the corrosion of a mild steel surface in hydrochloric acid solutions (Jeeva et al., 2015).

Properties

IUPAC Name

4-piperidin-4-ylsulfonylmorpholine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O3S.ClH/c12-15(13,9-1-3-10-4-2-9)11-5-7-14-8-6-11;/h9-10H,1-8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGPVKOCIKOSPIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1S(=O)(=O)N2CCOCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19ClN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1057385-15-5
Record name Morpholine, 4-(4-piperidinylsulfonyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1057385-15-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Synthesis routes and methods

Procedure details

To a solution of 4-(morpholine-4-sulfonyl)-piperidine-1-carboxylic acid tert-butyl ester in dichloromethane (10 ml) and methanol (10 ml) was added 2M hydrogen chloride in ether (2 μL). The reaction mixture was stirred overnight. The solvents were removed in vacuo to yield 4-(piperidine-4-sulfonyl)-morpholine hydrochloride salt.
Name
4-(morpholine-4-sulfonyl)-piperidine-1-carboxylic acid tert-butyl ester
Quantity
0 (± 1) mol
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reactant
Reaction Step One
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0 (± 1) mol
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reactant
Reaction Step One
Quantity
10 mL
Type
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Reaction Step One
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10 mL
Type
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Name
Quantity
2 μL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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